

Protocol for Labeling Azide-Modified Antibodies with BDP FL-PEG5-propargyl

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Compound of Interest

Compound Name: BDP FL-PEG5-propargyl

Cat. No.: B605997

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Introduction

This document provides a detailed protocol for the covalent labeling of azide-modified antibodies with the fluorescent dye **BDP FL-PEG5-propargyl** via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This method allows for the precise attachment of the BDP FL fluorophore to a designated site on the antibody, minimizing potential interference with antigen binding. BDP FL is a bright and photostable green-fluorescent dye, making it an excellent choice for various applications, including flow cytometry and immunofluorescence microscopy.^{[1][2][3][4][5]} The inclusion of a PEG5 spacer enhances the water solubility of the dye and reduces potential steric hindrance.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/Material	Supplier	Catalog No.	Notes
Azide-Modified Antibody	-	-	User-provided. Ensure antibody is in an amine-free buffer (e.g., PBS).
BDP FL-PEG5-propargyl	BroadPharm	BP-23499	Store at -20°C, protected from light.
Copper(II) Sulfate (CuSO ₄)	Sigma-Aldrich	C2284	Prepare a 100 mM stock solution in deionized water.
THPTA Ligand	Sigma-Aldrich	762342	Prepare a 200 mM stock solution in deionized water.
Sodium Ascorbate	Sigma-Aldrich	A4034	Prepare a 100 mM stock solution in deionized water immediately before use.
Phosphate-Buffered Saline (PBS)	Gibco	10010023	pH 7.4
Desalting Columns	Thermo Fisher	89882	For purification of the labeled antibody.
DMSO (Anhydrous)	Sigma-Aldrich	276855	For dissolving the BDP FL-PEG5-propargyl.
Deionized Water	-	-	High purity.
Microcentrifuge Tubes	-	-	Various sizes.
Spectrophotometer	-	-	Capable of measuring absorbance at 280 nm and ~503 nm.

Experimental Protocols

Preparation of Reagents

- **BDP FL-PEG5-propargyl** Stock Solution: Dissolve **BDP FL-PEG5-propargyl** in anhydrous DMSO to a final concentration of 10 mM.
- Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM solution of CuSO₄ in deionized water.
- THPTA Ligand Stock Solution: Prepare a 200 mM solution of THPTA ligand in deionized water.
- Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.
- Catalyst Premix: Shortly before initiating the labeling reaction, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

Antibody Labeling Reaction

This protocol is designed for labeling 1 mg of an azide-modified antibody. The reaction can be scaled up or down as needed.

- Prepare the Antibody: Adjust the concentration of the azide-modified antibody to 2 mg/mL in PBS (pH 7.4).
- Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
 - 500 µL of the 2 mg/mL azide-modified antibody solution (1 mg of antibody).
 - A 5-10 molar excess of the 10 mM **BDP FL-PEG5-propargyl** stock solution. For a 150 kDa antibody, this corresponds to approximately 3.3 - 6.6 µL.
 - Add the CuSO₄/THPTA catalyst premix to a final concentration of 1 mM CuSO₄.

- **Initiate the Reaction:** Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
- **Incubation:** Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive antibodies, the reaction can be performed at 4°C overnight.

Purification of the Labeled Antibody

Removal of unreacted dye and catalyst is crucial for accurate downstream applications. Size-exclusion chromatography using a desalting column is a recommended method.

- **Column Equilibration:** Equilibrate a desalting column with PBS (pH 7.4) according to the manufacturer's instructions.
- **Sample Loading:** Apply the entire reaction mixture from the antibody labeling step onto the equilibrated desalting column.
- **Elution:** Elute the labeled antibody with PBS (pH 7.4). Collect the fractions containing the purified antibody-dye conjugate. The colored fraction corresponding to the labeled antibody will elute first.
- **Concentration (Optional):** If necessary, concentrate the purified antibody solution using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

Characterization of the Labeled Antibody

It is essential to determine the concentration of the labeled antibody and the Degree of Labeling (DOL).^{[6][7][8][9][10]}

- **Measure Absorbance:** Using a spectrophotometer, measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of BDP FL, which is approximately 503 nm (A_{max}).^[1]
- **Calculate Antibody Concentration:**
 - The concentration of the antibody can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Antibody Concentration (M) = [A₂₈₀ -

$$(A_{\text{max}} \times \text{CF}) / \epsilon_{\text{antibody}}$$

- CF (Correction Factor): A_{280} of the free dye / A_{max} of the free dye. For BDP FL, this is approximately 0.027.[\[1\]](#)
- $\epsilon_{\text{antibody}}$: Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[6\]](#)
- Calculate Degree of Labeling (DOL):
 - The DOL represents the average number of dye molecules per antibody. It can be calculated using the formula: $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Antibody Concentration (M)})$
 - ϵ_{dye} : Molar extinction coefficient of BDP FL at its A_{max} ($\sim 92,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[1\]](#)

An optimal DOL for most antibody applications is typically between 2 and 10.[\[6\]](#)[\[8\]](#)

Data Presentation

Table 1: Properties of BDP FL Dye

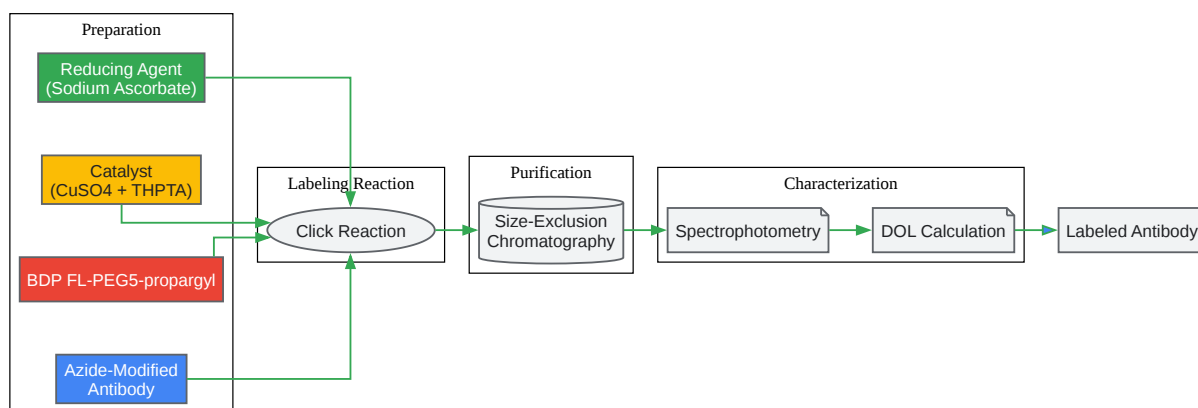
Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	503 nm	[1]
Maximum Emission Wavelength (λ_{em})	509 nm	[1]
Molar Extinction Coefficient (ϵ)	$92,000 \text{ M}^{-1}\text{cm}^{-1}$	[1]
Quantum Yield (Φ)	0.97	[1]
Correction Factor (CF at 280 nm)	0.027	[1]

Table 2: Typical Quantitative Results for Antibody Labeling

Parameter	Typical Value	Notes
Antibody Recovery	> 85%	Dependent on the purification method.
Degree of Labeling (DOL)	2 - 10	Can be modulated by adjusting the molar ratio of dye to antibody in the reaction. [6] [8]
Labeling Efficiency	> 90%	With optimized conditions for click chemistry.

Visualization of Experimental Workflows

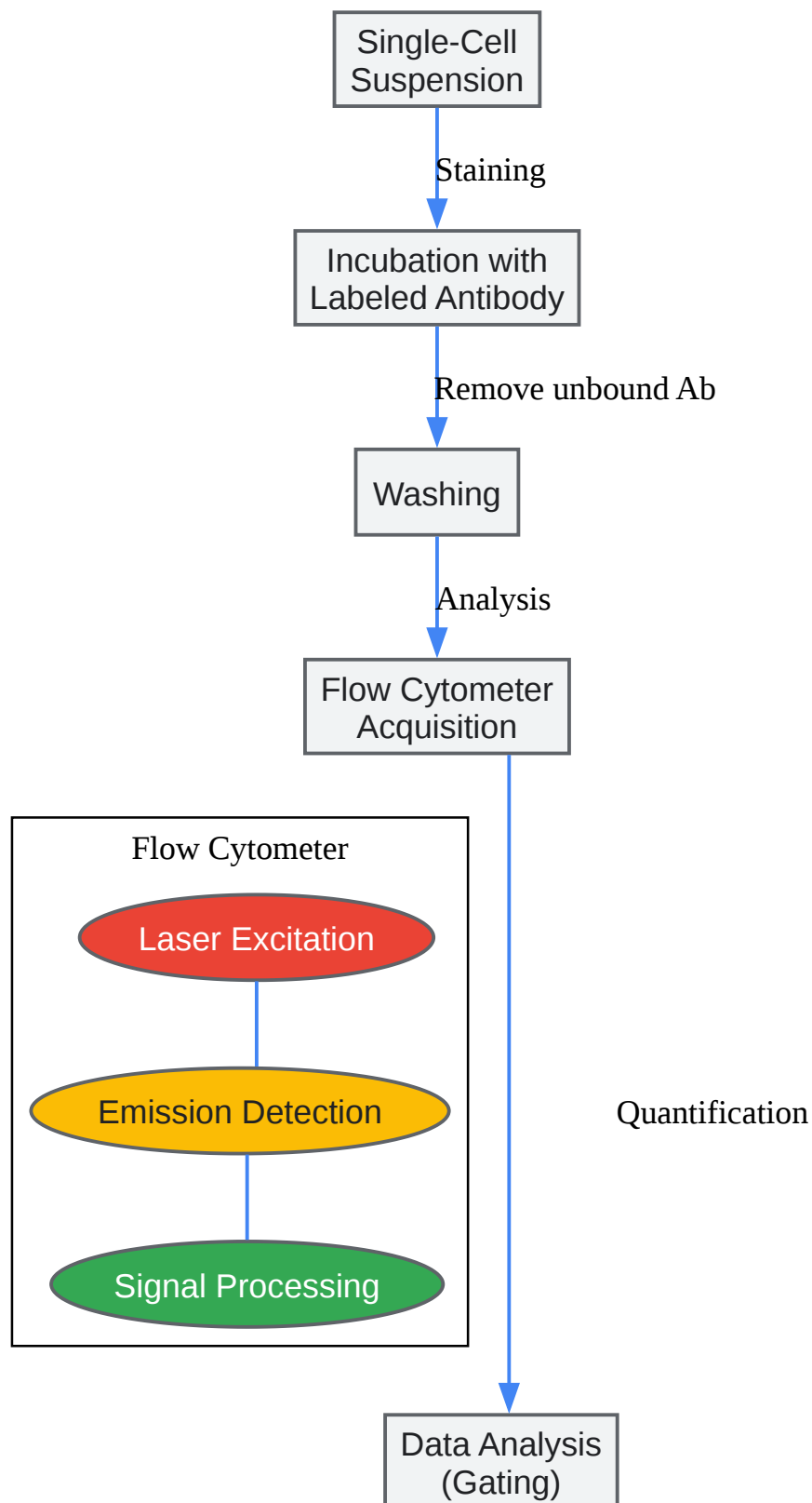
Antibody Labeling Workflow



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Caption: Workflow for labeling an azide-modified antibody with **BDP FL-PEG5-propargyl**.

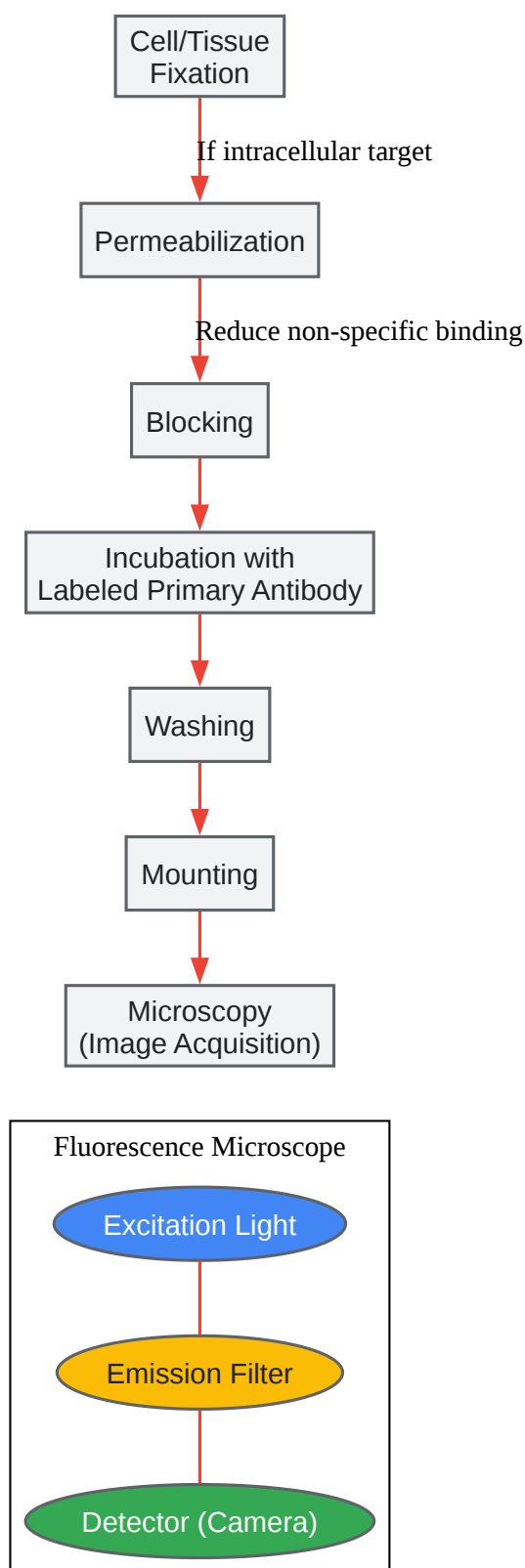
Flow Cytometry Workflow



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Caption: General workflow for analyzing cells using a BDP FL-labeled antibody in flow cytometry.

Immunofluorescence Microscopy Workflow



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Caption: Workflow for direct immunofluorescence staining using a BDP FL-labeled primary antibody.

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